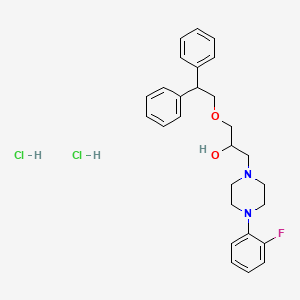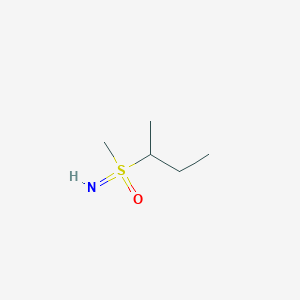![molecular formula C14H10ClF3N2O2 B2932764 2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide CAS No. 1023518-67-3](/img/structure/B2932764.png)
2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide is a synthetic organic compound that features a trifluoromethoxy group, a chloro group, and a pyridine carboxamide moiety.
作用机制
Target of Action
It’s known that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s suggested that the trifluoromethyl group (-cf3) in the molecule could play a crucial role in its interaction with its targets . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .
Biochemical Pathways
It’s known that the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, plays a significant role in the synthesis of organoboron reagents, which could be related to the action of this compound .
Result of Action
It’s suggested that the compound could exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Action Environment
It’s known that the development of fluorinated organic chemicals, such as this compound, is becoming an increasingly important research topic due to their numerous applications in medicines, electronics, agrochemicals, and catalysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps such as crystallization or chromatography are scaled up to handle larger quantities of the product .
化学反应分析
Types of Reactions
2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or the carboxamide group.
Common Reagents and Conditions
Nucleophilic substitution: Sodium methoxide or potassium tert-butoxide in methanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or amine derivatives.
科学研究应用
2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
相似化合物的比较
Similar Compounds
- 4-chloro-3-(trifluoromethyl)aniline
- 2-chloro-3-(trifluoromethyl)pyridine
- 3-(trifluoromethoxy)benzaldehyde
Uniqueness
2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide is unique due to the presence of both a trifluoromethoxy group and a pyridine carboxamide moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
属性
IUPAC Name |
2-chloro-N-[[3-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-12-11(5-2-6-19-12)13(21)20-8-9-3-1-4-10(7-9)22-14(16,17)18/h1-7H,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRLYRNUXCEHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CNC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-chlorophenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2932686.png)
![2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2932689.png)

![3-cinnamyl-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932693.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2932694.png)



![methyl 2-amino-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2932700.png)
![5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B2932701.png)



